Cas no 7145-99-5 (5-Methyl-1,3-benzodioxole)

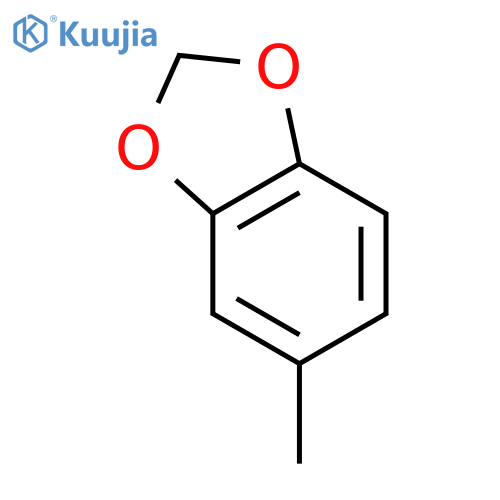

5-Methyl-1,3-benzodioxole structure

商品名:5-Methyl-1,3-benzodioxole

5-Methyl-1,3-benzodioxole 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzodioxole,5-methyl-

- 3,4-(Methylenedioxy)Toluene

- 5-methyl-1,3-benzodioxole

- 5-METHYL-1,3-BENZODIOXOLE,CLEAR LIQUID, D20 1.14

- 1,3-Benzodioxole,5-methyl

- 1-methyl-3,4-methylenedioxybenzene

- 4-methyl-methylenedioxybenzene

- EINECS 230-453-1

- Toluene,3,4-methylenedioxy

- 5-Methylbenzo[d][1,3]dioxole

- 5-Methyl-benzo[1,3]dioxole

- 7145-99-5

- 5-Methyl-1,3-benzodioxole #

- AKOS015840967

- FT-0614407

- SCHEMBL30968

- A914612

- NSC-15642

- SCHEMBL6310152

- MFCD00005833

- (3,4-methylenedioxy)toluene

- Toluene, 3,4-methylenedioxy-

- CS-13404

- SY147777

- EN300-129337

- DTXSID90221641

- NS00022720

- 3,4-(Methylenedioxy)toluene, 97%

- NSC 15642

- 27N5CS5GH7

- NSC15642

- CS-M1002

- 5-methyl-1,3-dioxaindane

- InChI=1/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H

- AI3-20481

- 3,4-Methylenedioxytoluene

- Z1255364672

- 1,3-Benzodioxole, 5-methyl-

- 5-Methyl-1,3-benzodioxole

-

- MDL: MFCD00005833

- インチ: InChI=1S/C8H8O2/c1-6-2-3-7-8(4-6)10-5-9-7/h2-4H,5H2,1H3

- InChIKey: GHPODDMCSOYWNE-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(OCO2)C2=C1

計算された属性

- せいみつぶんしりょう: 136.05200

- どういたいしつりょう: 136.052

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 18.5A^2

じっけんとくせい

- 色と性状: ライトイエロー液体

- 密度みつど: 1.135 g/mL at 25 °C(lit.)

- ふってん: 199-200 °C(lit.)

- フラッシュポイント: 華氏温度:168.8°f< br / >摂氏度:76°C< br / >

- 屈折率: n20/D 1.532(lit.)

- PSA: 18.46000

- LogP: 1.72370

- ようかいせい: 使用できません

5-Methyl-1,3-benzodioxole セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-41

- セキュリティの説明: S23-S24/25

- RTECS番号:DF4921090

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- ちょぞうじょうけん:(BD104624)

- セキュリティ用語:S23;S24/25

5-Methyl-1,3-benzodioxole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-129337-0.25g |

5-methyl-1,3-dioxaindane |

7145-99-5 | 95% | 0.25g |

$29.0 | 2023-05-03 | |

| Chemenu | CM161236-5g |

5-Methyl-1,3-benzodioxole |

7145-99-5 | 97% | 5g |

$193 | 2024-07-24 | |

| Enamine | EN300-129337-0.5g |

5-methyl-1,3-dioxaindane |

7145-99-5 | 95% | 0.5g |

$46.0 | 2023-05-03 | |

| abcr | AB226892-10g |

5-Methyl-1,3-benzodioxole, 96%; . |

7145-99-5 | 96% | 10g |

€149.90 | 2024-04-16 | |

| abcr | AB226892-50g |

5-Methyl-1,3-benzodioxole, 96%; . |

7145-99-5 | 96% | 50g |

€430.10 | 2024-04-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71630-10g |

1,3-Benzodioxole,5-methyl- |

7145-99-5 | 10g |

¥882.0 | 2021-09-08 | ||

| TRC | M219815-500mg |

5-Methyl-1,3-benzodioxole |

7145-99-5 | 500mg |

$ 65.00 | 2022-06-04 | ||

| TRC | M219815-1g |

5-Methyl-1,3-benzodioxole |

7145-99-5 | 1g |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MJ352-50mg |

5-Methyl-1,3-benzodioxole |

7145-99-5 | 95% | 50mg |

65.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | D748748-5g |

5-Methylbenzo[d][1,3]dioxole |

7145-99-5 | 95% | 5g |

$130 | 2024-06-07 |

5-Methyl-1,3-benzodioxole 関連文献

-

Janosch Achenbach,Matthias Gabler,Ramona Steri,Manfred Schubert-Zsilavecz,Ewgenij Proschak Med. Chem. Commun. 2013 4 920

-

Chu-I. Lee,Chih-Chung Wu,Shu-Ling Hsieh,Chun-Lin Lee,Yueh-Ping Chang,Chih-Chuan Chang,Yi-Zhen Wang,Jyh-Jye Wang Food Funct. 2014 5 3224

-

Arthur J. Birch J. Chem. Soc. 1947 102

-

I. G. C. Coutts,D. J. Humphreys,K. Schofield J. Chem. Soc. C 1969 1982

-

Michael N. Gandy,Matthew McIldowie,Katie Lewis,Agata M. Wasik,Danielle Salomonczyk,Keith Wagg,Zak A. Millar,David Tindiglia,Philippe Huot,Tom Johnston,Sherri Thiele,Blake Nguyen,Nicholas M. Barnes,Jonathan M. Brotchie,Mathew T. Martin-Iverson,Joanne Nash,John Gordon,Matthew J. Piggott Med. Chem. Commun. 2010 1 287

7145-99-5 (5-Methyl-1,3-benzodioxole) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7145-99-5)5-Methyl-1,3-benzodioxole

清らかである:99%/99%

はかる:5g/25g

価格 ($):159.0/558.0